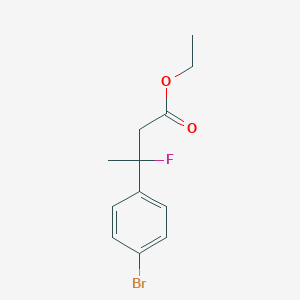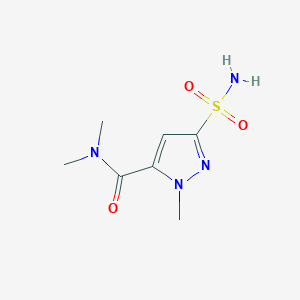
(1R)-1-phenylprop-2-yn-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylprop-2-yn-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Phenylprop-2-yn-1-ol.
Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, including amination and reduction.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Phenylprop-2-yn-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Phenylprop-2-yn-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine
In medicinal chemistry, ®-1-Phenylprop-2-yn-1-amine hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ®-1-Phenylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylprop-2-yn-1-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
Phenylpropargylamine: A structurally related compound with different functional groups.
Phenylacetylene: Another related compound with a phenyl group attached to an acetylene chain.
Uniqueness
®-1-Phenylprop-2-yn-1-amine hydrochloride is unique due to its chiral nature and specific structural features
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R)-1-phenylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H/t9-;/m1./s1 |
InChI Key |
LEEITMHLSCHFFT-SBSPUUFOSA-N |
Isomeric SMILES |
C#C[C@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



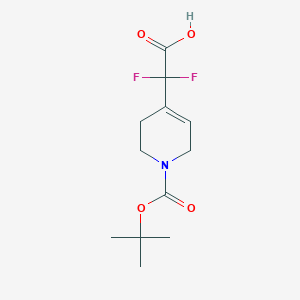
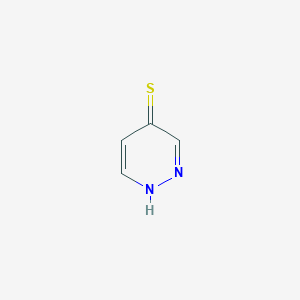
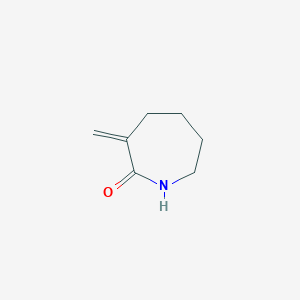

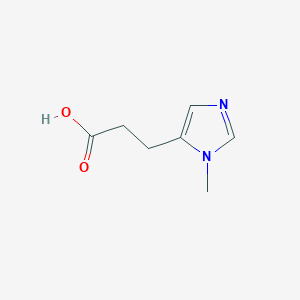

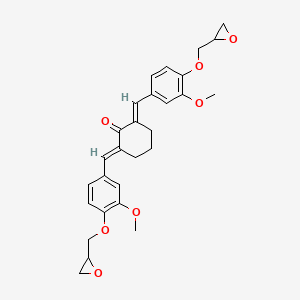

![Rel-tert-butyl (2S,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12979971.png)
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
